

Introduction to VEGFR-2 and Its Role in Angiogenesis

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Compound of Interest		
Compound Name:	VEGFR-2-IN-29	
Cat. No.:	B494315	Get Quote

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] This process is essential for normal physiological functions such as embryonic development and wound healing.[1] However, in pathological conditions, particularly cancer, angiogenesis is a critical process that supplies tumors with the necessary nutrients and oxygen for their growth, invasion, and metastasis.[1]

The binding of the ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the PLCy-PKC-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2] Consequently, the inhibition of VEGFR-2 is a well-established and effective therapeutic strategy for cancer treatment.[1]

Representative Synthesis of a VEGFR-2 Inhibitor

While the synthesis of "VEGFR-2-IN-29" is not documented, a common scaffold for potent VEGFR-2 inhibitors is the 1,2,3-triazole core. The following is a representative, multi-step synthesis of a novel indole-2-one derivative incorporating a 1,2,3-triazole scaffold, which has demonstrated significant VEGFR-2 inhibitory activity.[3]

Experimental Protocol: Synthesis of Indole-2-one based 1,2,3-triazole Derivatives



This protocol is based on the synthesis of compound 13d as described in the literature, which exhibited potent VEGFR-2 inhibition.[3]

Materials:

- Substituted indole-2-one
- Propargyl bromide
- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)
- Substituted aromatic azide
- Copper(I) iodide (CuI)
- Triethylamine (TEA)

Procedure:

- Step 1: N-propargylation of Indole-2-one. To a solution of the starting indole-2-one in anhydrous DMF, NaH (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of propargyl bromide (1.1 equivalents). The reaction is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with ice-water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
- Step 2: Click Chemistry 1,3-Dipolar Cycloaddition. The N-propargylated indole-2-one (1 equivalent) and the corresponding aromatic azide (1 equivalent) are dissolved in a mixture of t-BuOH and water (1:1). To this solution, sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and then dried to yield the final 1,2,3-triazole derivative.

Biological Evaluation of VEGFR-2 Inhibitors



The biological activity of newly synthesized compounds is assessed through a series of in vitro and cellular assays to determine their potency and selectivity.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by the recombinant human VEGFR-2 kinase domain.

Experimental Protocol:

- The recombinant human VEGFR-2 kinase domain is incubated with various concentrations
 of the test compound in a kinase assay buffer.
- The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or radioisotope labeling with [y-32P]ATP followed by autoradiography.
- The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Assays

Principle: Cellular assays are performed to evaluate the effect of the inhibitors on cell proliferation and viability in cancer cell lines that overexpress VEGFR-2.

Experimental Protocol (MTT Assay):

- Human cancer cell lines (e.g., HCT-116, HepG-2, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).



- After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Quantitative Data of Representative VEGFR-2 Inhibitors

The following tables summarize the inhibitory activities of several recently developed VEGFR-2 inhibitors against the VEGFR-2 enzyme and various cancer cell lines.

Compound Reference	VEGFR-2 IC50 (nM)	HCT-116 IC50 (μM)	HepG-2 IC50 (μM)	HT-29 IC50 (μM)	MKN-45 IC50 (μΜ)
Compound 6[4][5]	60.83	9.3	7.8	-	-
Compound 13d[3]	26.38	-	-	>50	18.32
Sunitinib[3]	83.20	-	-	-	-

Compound Reference	MCF-7 IC50 (μM)	MDA-MB-231 IC50 (μM)
Compound 36a[6]	1.963	3.48
Compound 25m[6]	0.66	-
Compound 9[7]	1.83	-

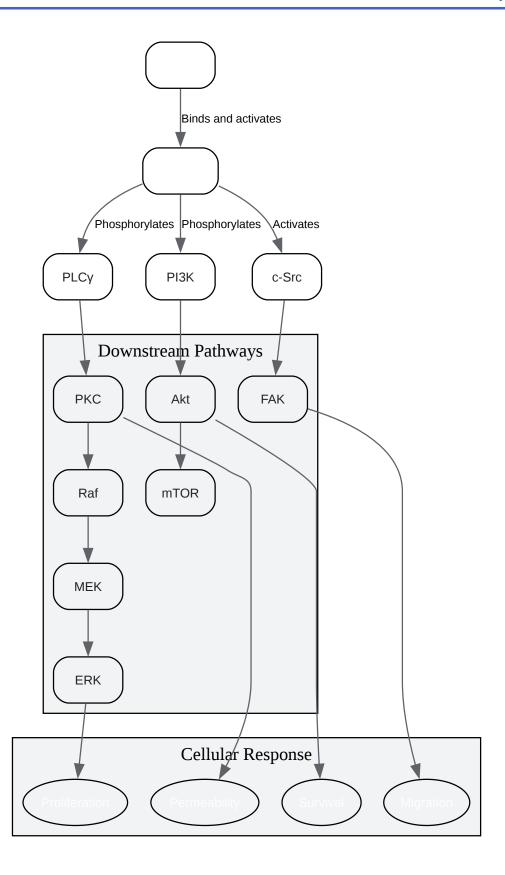


Signaling Pathways and Mechanism of Action

VEGFR-2 activation initiates a complex network of intracellular signaling pathways crucial for angiogenesis. Inhibitors of VEGFR-2 typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

VEGFR-2 Signaling Pathway



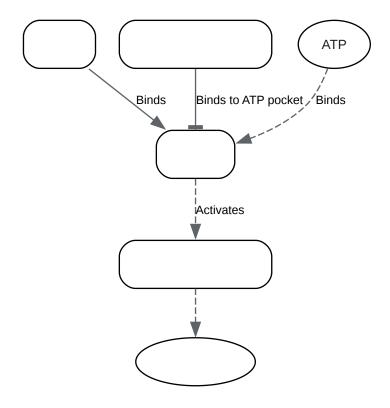


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Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.



Mechanism of VEGFR-2 Inhibition



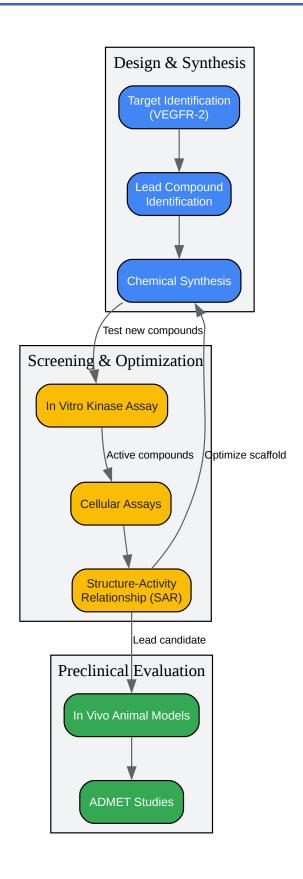
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Caption: Competitive inhibition of ATP binding to VEGFR-2 by a small molecule inhibitor.

Workflow for Novel VEGFR-2 Inhibitor Discovery

The discovery of new VEGFR-2 inhibitors follows a structured workflow from initial design to preclinical evaluation.





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